N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a novel and selective glucocorticoid receptor antagonist (sGRA) []. It exhibits high selectivity for the glucocorticoid receptor and demonstrates efficacy in preclinical models studying atypical antipsychotic-associated weight gain and diabetes [].
N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide acts as a selective glucocorticoid receptor antagonist (GRA) []. GRAs work by binding to the glucocorticoid receptor, preventing the binding of endogenous glucocorticoids like cortisol []. This antagonism modulates the downstream effects of glucocorticoids, including their metabolic actions [].
In the context of atypical antipsychotic-associated weight gain and diabetes, N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is believed to mitigate these side effects by interfering with the glucocorticoid receptor-mediated pathways that contribute to these metabolic disturbances [].
Reducing Atypical Antipsychotic-Associated Weight Gain: Co-administration of N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide with atypical antipsychotics like olanzapine significantly reduced weight gain in rat models []. This suggests its potential as a therapeutic strategy to mitigate this common side effect of atypical antipsychotics [].
Preventing Atypical Antipsychotic-Induced Glucose Excursion: N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide demonstrated the ability to prevent glucose excursion following olanzapine administration in rats, indicating a direct effect on hyperglycemia associated with atypical antipsychotic use [].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2